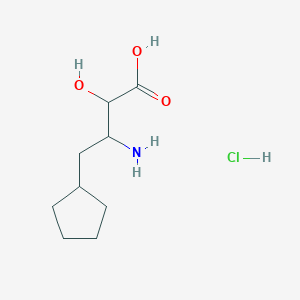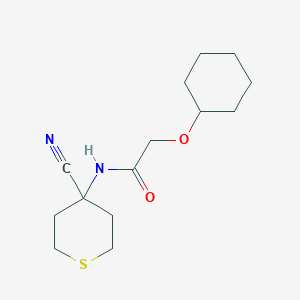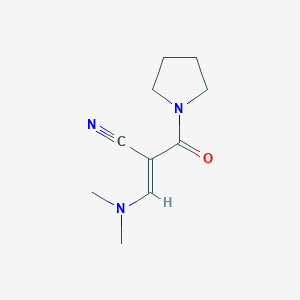![molecular formula C9H6F3N3O2 B2496240 1-甲基-5-(三氟甲基)吡唑并[4,3-b]吡啶-6-羧酸 CAS No. 2243516-43-8](/img/structure/B2496240.png)
1-甲基-5-(三氟甲基)吡唑并[4,3-b]吡啶-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is further substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position
科学研究应用
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
Target of Action
Pyrazolo[4,3-b]pyridine derivatives have been associated with a wide range of pharmacological properties and are part of various drugs . They have been studied for their potential in treating central nervous system disorders, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .
Mode of Action
The interaction of pyrazolo[4,3-b]pyridine derivatives with their targets often results in significant changes in cellular processes . The compound’s interaction with its targets could potentially alter the normal function of these targets, leading to therapeutic effects.
Biochemical Pathways
Pyrazolo[4,3-b]pyridine derivatives have been found among inhibitors of janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 modulators . These pathways play crucial roles in various cellular processes, including cell growth, inflammation, and immune response.
Result of Action
Given the wide range of pharmacological properties associated with pyrazolo[4,3-b]pyridine derivatives, the compound’s action could potentially result in various therapeutic effects .
生化分析
Biochemical Properties
They can act as both acids and bases, with the basic pyridine-like nitrogen having the ability to accept protons more readily .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell types . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown superior cytotoxic activities against various cell types at certain dosage ranges .
Metabolic Pathways
Related compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Related compounds are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
准备方法
The synthesis of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
化学反应分析
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes a variety of chemical reactions, making it a versatile compound in organic synthesis. Some of the common reactions include:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Condensation: The compound can undergo condensation reactions with amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine-6-carboxylic acid: This isomer differs in the position of the nitrogen atoms in the pyrazole ring, which can lead to differences in reactivity and biological activity.
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-c]pyridine-6-carboxylic acid:
The uniqueness of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid lies in its specific substitution pattern and the resulting chemical and biological properties. Its trifluoromethyl group imparts unique reactivity and stability, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15/h2-3H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCPQVCFUMHRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B2496161.png)
![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)
![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)
![2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2496167.png)
![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)
![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)

